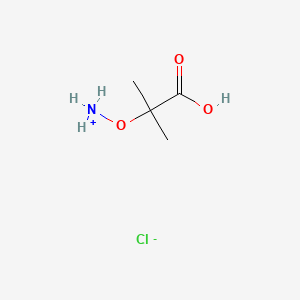
O-(2-carboxypropan-2-yl)hydroxylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carboxy-1-methylethoxyammonium chloride, also known as 2-(aminooxy)-2-methylpropanoic acid hydrochloride, is a chemical compound with the molecular formula C4H10ClNO3 and a molecular weight of 155.58 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Carboxy-1-methylethoxyammonium chloride can be synthesized through the reaction of 2-aminooxy-2-methylpropanoic acid with hydrochloric acid. The reaction typically involves dissolving the acid in a suitable solvent, such as methanol or water, and then adding hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at room temperature and the product is isolated by crystallization.
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Carboxy-1-methylethoxyammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The aminooxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted aminooxy derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Carboxy-1-methylethoxyammonium chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Carboxy-1-methylethoxyammonium chloride involves its ability to act as a nucleophile due to the presence of the aminooxy group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- 2-(Aminooxy)-2-methylpropanoic acid hydrochloride
- 2,2-Dimethyl aminooxyacetic acid hydrochloride
Comparison: 1-Carboxy-1-methylethoxyammonium chloride is unique due to its specific structure, which includes both a carboxylic acid and an aminooxy group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group .
Eigenschaften
Molekularformel |
C4H10ClNO3 |
|---|---|
Molekulargewicht |
155.58 g/mol |
IUPAC-Name |
2-carboxypropan-2-yloxyazanium;chloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-4(2,8-5)3(6)7;/h1-2,5H3;1H |
InChI-Schlüssel |
QQSPVDQDABOKMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)O[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


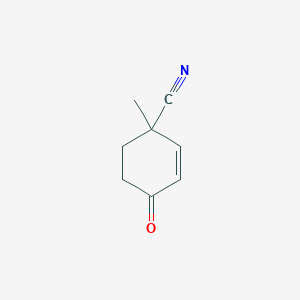

![(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine](/img/structure/B13889209.png)
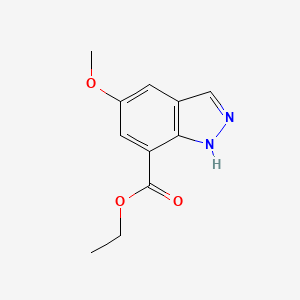
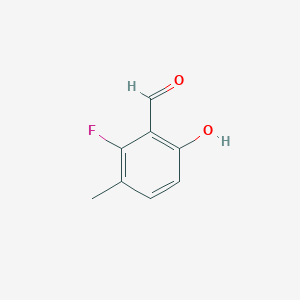

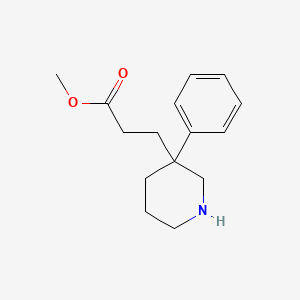
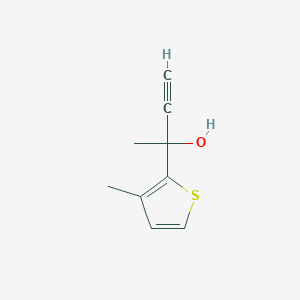
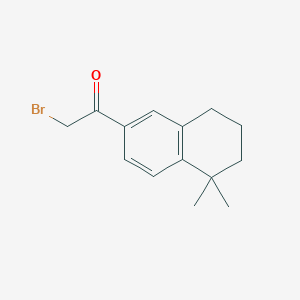

![3-[(4-Methylsulfonylphenoxy)methyl]azetidine](/img/structure/B13889279.png)

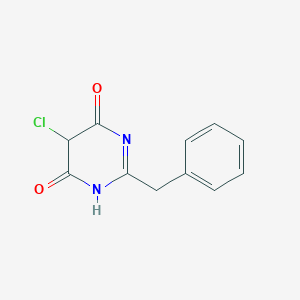
![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
